Cas no 167705-56-8 (1-Benzyl-2-phenylpiperidin-4-one)

1-Benzyl-2-phenylpiperidin-4-one structure
167705-56-8 structure
Product Name:1-Benzyl-2-phenylpiperidin-4-one
CAS No:167705-56-8
MF:C18H19NO
MW:265.349564790726
CID:1025434
PubChem ID:561979
Update Time:2024-11-01

1-Benzyl-2-phenylpiperidin-4-one Chemical and Physical Properties

Names and Identifiers

    • 1-Benzyl-2-phenylpiperidin-4-one
    • 2-Phenyl-1-(phenylmethyl)-4-piperidinone
    • N-BENZYL-2-PHENYL-4-PIPIRIDINONE
    • 1-Benzyl-2-phenyl-4-piperidinone
    • N-Benzyl-2-phenyl-4-piperidinone
    • 1-Benzyl-2-phenyl-4-piperidinone #
    • SXBALVCQZRIWQR-UHFFFAOYSA-N
    • AC-22733
    • AKOS015962569
    • 167705-56-8
    • 4-Piperidinone, 2-phenyl-1-(phenylmethyl)-
    • A882224
    • DTXSID50340145
    • (2R)-1-benzyl-2-phenyl-piperidin-4-one
    • DB-311809
    • (2S)-1-benzyl-2-phenyl-piperidin-4-one
    • MDL: MFCD09029795
    • Inchi: 1S/C18H19NO/c20-17-11-12-19(14-15-7-3-1-4-8-15)18(13-17)16-9-5-2-6-10-16/h1-10,18H,11-14H2
    • InChI Key: SXBALVCQZRIWQR-UHFFFAOYSA-N
    • SMILES: O=C1CCN(CC2C=CC=CC=2)C(C2C=CC=CC=2)C1

Computed Properties

  • Exact Mass: 265.14677
  • Monoisotopic Mass: 265.146664230g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 315
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 20.3Ų

Experimental Properties

  • Density: 1.121
  • PSA: 20.31

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